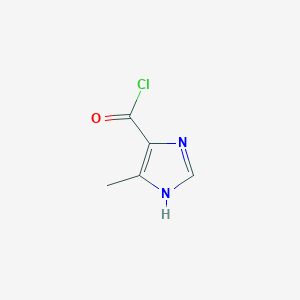
5-methyl-1H-imidazole-4-carboxylic acid chloride
Katalognummer B8556221
Molekulargewicht: 144.56 g/mol
InChI-Schlüssel: JBOQEFIUVWTFJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04565875
Procedure details


Under a dry nitrogen atmosphere a solution of 5-methyl-1H-imidazole-4-carboxylic acid chloride (1.5 g, 0.01 mole) and 3-chloroaniline (1.3 g, 0.01 mole) in 25 ml of pyridine was stirred at ambient temperature for two days. The reaction mixture was then concentrated under reduced pressure, and the residue was slurried with aqueous saturated sodium bicarbonate. The resultant solid was collected by filtration, washed with water, and recrystallized, yielding N-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxamide; (0.5 g; mp, 199°-202°).
Quantity
1.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[C:7](Cl)=[O:8].[Cl:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14]>N1C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([NH:14][C:7]([C:3]2[N:4]=[CH:5][NH:6][C:2]=2[CH3:1])=[O:8])[CH:15]=[CH:16][CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N=CN1)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)C=1N=CNC1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
